molecular formula C9H14ClNO B2951698 (1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride CAS No. 88784-91-2

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride

Cat. No.: B2951698
CAS No.: 88784-91-2
M. Wt: 187.67
InChI Key: VIOJYFJDMKDXOT-KUSKTZOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, also known as (1R,2S)-(-)-ephedrine hydrochloride, is a chiral compound with significant pharmacological properties. It is commonly used in medicine as a bronchodilator and decongestant. The compound is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals.

    Biology: Studied for its effects on adrenergic receptors and neurotransmitter release.

    Medicine: Utilized as a bronchodilator and decongestant in the treatment of asthma and nasal congestion.

    Industry: Employed in the synthesis of other active pharmaceutical ingredients.

Safety and Hazards

Ephedrine hydrochloride can cause a rapid rise in blood pressure . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and may cause drowsiness or dizziness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of (1R,2S)-1-phenyl-2-nitropropene. This reduction can be achieved using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of (1R,2S)-1-phenyl-2-nitropropene using a palladium catalyst. The reaction is conducted in a solvent such as ethanol under hydrogen gas at elevated pressures and temperatures. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of phenylacetone or benzaldehyde.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-(-)-norephedrine: Similar structure but lacks the methyl group on the nitrogen atom.

    (1R,2S)-(-)-pseudoephedrine: Similar structure but differs in the stereochemistry at the carbon bearing the hydroxyl group.

Uniqueness

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. Its ability to act on both alpha and beta adrenergic receptors makes it a versatile compound in medical applications.

Properties

IUPAC Name

(1R,2S)-1-amino-1-phenylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOJYFJDMKDXOT-KUSKTZOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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